3-(1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(5-methylpyrazine-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-8-4-15-10(5-14-8)12(19)16-3-2-9(6-16)17-11(18)7-21-13(17)20/h4-5,9H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXVWHVRQOTYAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(C2)N3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic synthesis. One common route starts with the preparation of the 5-methylpyrazine-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with 3-pyrrolidinone to form the 1-(5-methylpyrazine-2-carbonyl)pyrrolidine derivative. Finally, this compound is cyclized with oxazolidine-2,4-dione under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
3-(1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The pyrazine ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Substituted derivatives at the carbonyl carbon.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Studies have demonstrated that derivatives of oxazolidines possess antibacterial activity against various strains of bacteria. The compound's structure allows it to inhibit bacterial protein synthesis, making it a candidate for antibiotic development .
- Anticancer Activity : Some derivatives of oxazolidines have shown promise in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, which could be leveraged for therapeutic applications .
Case Studies
Several studies have investigated the applications and efficacy of this compound:
- Antimicrobial Efficacy : A study evaluated the antibacterial effects of various oxazolidine derivatives against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited potent antimicrobial activity, suggesting their potential as new antibiotics .
- Cancer Research : In vitro studies have been conducted to assess the anticancer properties of oxazolidine derivatives. These studies indicated that some compounds could significantly reduce tumor cell viability through apoptosis pathways, highlighting their potential as chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 3-(1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can engage in π-π stacking interactions, while the carbonyl groups can form hydrogen bonds with amino acid residues in the active site of enzymes. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Oxazolidine-2,4-dione Derivatives
The oxazolidine-2,4-dione scaffold is shared with compounds such as (Z)-5-(4-Methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione. Key differences include:
- Substituent Effects : The target compound’s pyrrolidine-pyrazine substituent introduces conformational rigidity and polar interactions, unlike the methoxybenzylidene group in the analog, which prioritizes π-π stacking .
- Synthetic Routes : The analog is synthesized via condensation reactions under mild conditions, whereas the target compound likely requires multi-step coupling of pyrrolidine and pyrazine precursors .
Pyrrolidine-Based Derivatives
1-(4-Aminophenyl)-5-oxopyrrolidine-3-carbohydrazide (Compound 17 in ) shares a pyrrolidine backbone but lacks the oxazolidinedione and pyrazine motifs.
- Bioactivity : Compound 17 exhibits hydrazide functionality, enabling metal chelation and radical scavenging, whereas the target compound’s pyrazine may confer selective enzyme inhibition .
- Thermal Stability : The carbohydrazide derivative has a melting point of 214–215°C, suggesting higher crystallinity compared to the target compound, which may remain amorphous due to its complex substituents .
Pyrazine-Containing Analogs
5-Methylpyrazine-2-carbonyl derivatives, such as those in , highlight the role of methyl substitution on pyrazine’s electronic profile.
- Biological Selectivity: Pyrazine derivatives often target kinases or monoamine oxidases (MAOs), but the addition of oxazolidinedione in the target compound may redirect activity toward proteases or oxidoreductases .
Comparative Data Table
Research Findings and Mechanistic Insights
- Oxazolidinedione Reactivity : The oxazolidine-2,4-dione ring in the target compound is susceptible to nucleophilic attack at the 2-position, a trait shared with analogs like those in . This reactivity may enable covalent binding to cysteine residues in enzymes .
- Pyrazine-Pyrrolidine Synergy : The 5-methylpyrazine-2-carbonyl group likely enhances hydrogen-bonding interactions with biological targets, while the pyrrolidine ring’s puckered conformation restricts rotational freedom, improving target specificity compared to planar analogs .
Biological Activity
3-(1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione, also referred to as a derivative of oxazolidine, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on anticancer and antimicrobial properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 289.29 g/mol. The structure features a pyrrolidine ring linked to an oxazolidine-2,4-dione moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that oxazolidine derivatives exhibit notable anticancer properties. For instance, compounds similar to 3-(1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione have been evaluated against various cancer cell lines.
Case Study: A549 Lung Adenocarcinoma Model
In a study evaluating the anticancer effects on A549 lung adenocarcinoma cells, compounds bearing structural similarities to our compound exhibited varying degrees of cytotoxicity. The viability of A549 cells was significantly reduced upon treatment with specific derivatives, indicating their potential as anticancer agents.
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| Compound A | 15.0 | Significant cytotoxicity |
| Compound B | 22.5 | Moderate activity |
| 3-(1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | TBD | Under investigation |
The structure-activity relationship (SAR) indicates that modifications in the side chains can enhance or diminish the anticancer activity, emphasizing the importance of specific functional groups in the compound's design .
Antimicrobial Activity
The antimicrobial potential of oxazolidine derivatives has also been explored extensively. These compounds have shown effectiveness against multidrug-resistant strains of bacteria.
Case Study: Antimicrobial Screening
In vitro studies have evaluated the antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The results suggest that derivatives similar to 3-(1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione are effective against resistant strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
| Klebsiella pneumoniae | TBD |
These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents targeting resistant bacterial strains .
The exact mechanism of action for 3-(1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione remains under investigation; however, it is hypothesized that it may interfere with protein synthesis in bacteria and induce apoptosis in cancer cells through various biochemical pathways. Further research is needed to elucidate these mechanisms thoroughly.
Q & A
Basic Research Question
- 1H/13C NMR : Assign peaks using coupling constants and DEPT experiments. For example, oxazolidinedione carbonyls appear at δ ~160-170 ppm in 13C NMR, while pyrazine protons resonate as doublets in aromatic regions .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemistry at the pyrrolidine and oxazolidinedione moieties. Disordered solvent molecules must be masked during refinement .
- Elemental analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N percentages .
How can synthetic protocols be optimized to improve regioselectivity in pyrazine-pyrrolidine coupling?
Advanced Research Question
Regioselectivity challenges arise during pyrazine acylation due to competing N- and O-attack. Strategies include:
- Protecting groups : Temporarily block the pyrrolidine nitrogen with Boc groups to direct coupling to the carbonyl position .
- Catalytic systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling, which favors C-2 substitution on pyrazine .
- Kinetic control : Lower reaction temperatures (-10°C) slow down side reactions, improving selectivity for the desired regioisomer .
How should researchers resolve contradictions in toxicological data between in vitro and in vivo studies?
Advanced Research Question
Discrepancies may arise from metabolic stability or assay-specific interference. Methodological considerations:
- Metabolite screening : Use LC-MS to identify active metabolites (e.g., hydroxylation at the pyrrolidine ring) that may explain in vivo toxicity .
- Dose normalization : Adjust concentrations based on plasma protein binding differences between assays .
- Cell-line validation : Compare results across multiple cell lines (e.g., HepG2 vs. primary hepatocytes) to rule out cell-specific artifacts .
What biological activities are associated with oxazolidinedione derivatives, and how do structural modifications alter potency?
Basic Research Question
Oxazolidinediones exhibit antimicrobial, antifungal, and anticancer activities. Key structure-activity relationships (SAR):
- Pyrrolidine substitution : 3-Substituted pyrrolidines enhance membrane permeability (logP optimization) .
- Pyrazine vs. pyridine : Pyrazine’s electron-deficient ring improves binding to kinase active sites (e.g., TRKA inhibition ).
- Oxazolidinedione ring : Replacement with thiazolidinedione reduces metabolic stability but increases solubility .
What computational strategies are effective for predicting the compound’s binding affinity to biological targets?
Advanced Research Question
- Docking studies : Use AutoDock Vina with homology-modeled targets (e.g., cytochrome P450 3A4) to prioritize synthesis .
- MD simulations : Analyze binding mode stability over 100 ns trajectories, focusing on hydrogen bonds with pyrazine N-atoms .
- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., methyl vs. ethyl on oxazolidinedione) .
How can enantiomeric purity be ensured during synthesis, and what chiral resolution methods are recommended?
Advanced Research Question
The pyrrolidin-3-yl group introduces a stereocenter. Resolution methods:
- Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol gradients .
- Diastereomeric crystallization : React with L-tartaric acid to form separable salts .
- Asymmetric catalysis : Employ Jacobsen’s thiourea catalysts for enantioselective acylation .
What are the stability profiles of this compound under physiological conditions?
Advanced Research Question
- pH stability : Oxazolidinedione hydrolyzes above pH 7.5; use buffered solutions (pH 6.8) for in vitro assays .
- Light sensitivity : Protect from UV exposure to prevent pyrazine ring degradation .
- Long-term storage : Store at -20°C under argon to prevent oxidation of the pyrrolidine nitrogen .
How do substituents on the pyrazine ring influence electronic properties and reactivity?
Advanced Research Question
- Electron-withdrawing groups (e.g., Cl) : Increase electrophilicity at C-2, enhancing nucleophilic substitution rates .
- Methyl groups : Improve metabolic stability by blocking CYP450 oxidation sites .
- Steric effects : Bulkier substituents (e.g., isopropyl) reduce coupling efficiency in Pd-catalyzed reactions .
What strategies mitigate cytotoxicity observed in preliminary screenings?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
